6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Description
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin-derived hybrid compound combining a chromenone core with a sulfonamide-linked β-alaninate moiety. The structure features a 6-chloro substituent on the coumarin ring, a 4-methyl group at the chromenone position, and a para-methylphenylsulfonyl group attached to the β-alanine ester (Fig. 1). This compound is hypothesized to exhibit bioactivity due to the coumarin scaffold’s inherent pharmacological properties (e.g., anti-inflammatory, anticoagulant) and the sulfonamide group’s role in enhancing binding affinity to biological targets .
Properties
Molecular Formula |
C20H18ClNO6S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C20H18ClNO6S/c1-12-3-5-14(6-4-12)29(25,26)22-8-7-19(23)28-18-11-17-15(10-16(18)21)13(2)9-20(24)27-17/h3-6,9-11,22H,7-8H2,1-2H3 |
InChI Key |
ZSAZMOWHSHGODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromenone Core
The chromenone scaffold forms the foundation of the target compound. A widely adopted method involves the Baylis-Hillman reaction to assemble the coumarin backbone . Starting with resorcinol derivatives, this reaction facilitates the formation of the 2-oxo-2H-chromen structure. For instance, condensation of 4-methylresorcinol with ethyl acetoacetate under acidic conditions yields 4-methyl-2-oxo-2H-chromen-7-ol, which is subsequently chlorinated at position 6 using sulfuryl chloride (SOCl) in dichloromethane .
Key Reaction Parameters :
-
Temperature: 0–5°C for chlorination to prevent over-substitution.
-
Solvent: Anhydrous dichloromethane for optimal electrophilic aromatic substitution.
Coupling of Beta-Alaninate
The beta-alaninate moiety is attached through esterification. The sulfonylated chromenone is reacted with N-protected beta-alanine (e.g., tert-butoxycarbonyl (Boc)-beta-alanine) using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Post-coupling, the Boc group is removed via treatment with trifluoroacetic acid (TFA) in dichloromethane.
Reaction Conditions :
-
Solvent: Dry THF to prevent hydrolysis.
-
Temperature: 0°C during coupling to suppress racemization.
-
Deprotection: 2-hour stirring in TFA at room temperature.
-
Final Yield: 70–75% after precipitation in cold water.
The order of functional group introduction significantly impacts efficiency. Below is a comparative table of two routes:
| Route | Chlorination Step | Sulfonylation Yield | Overall Yield |
|---|---|---|---|
| Chlorine first | Position 6 | 90% | 68% |
| Sulfonylation first | Not applicable | 78% | 55% |
Route 1 (chlorination first) proves superior due to reduced steric hindrance during sulfonylation.
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted sulfonyl chloride and coupling agents .
-
Recrystallization : Ethanol/water mixtures yield crystalline product .
Characterization :
-
H NMR : Key peaks include δ 2.42 (s, 3H, Ar-CH), δ 3.15 (t, 2H, -CH-NH-), and δ 7.78 (d, 2H, aromatic H) .
-
IR Spectroscopy : Stretching frequencies at 1745 cm (ester C=O) and 1340 cm (sulfonamide S=O) .
-
Mass Spectrometry : Molecular ion peak at m/z 435.9 [M+H].
Industrial-Scale Considerations
For large-scale production, flow chemistry techniques reduce reaction times and improve safety. Continuous flow systems enable precise temperature control during exothermic steps like chlorination . Additionally, replacing DCC with polymer-supported carbodiimides simplifies purification and reduces waste.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at position 8 is minimized using low temperatures .
-
Ester Hydrolysis : Anhydrous conditions and DMAP catalysis prevent premature cleavage of the beta-alaninate ester.
-
Cost Efficiency : Sourcing 4-methylbenzenesulfonyl chloride in bulk reduces material costs by 30% .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The chromenone structure has been associated with various biological activities, including cytotoxic effects against cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines:
- A study evaluated the cytotoxic effects of various Mannich bases, including those derived from chromenone structures. The findings indicated that compounds similar to 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate exhibited significant potency against human colon cancer cell lines, with IC50 values ranging from 0.2 to 10 μM .
- Mechanism of Action:
Antibacterial and Antifungal Activity
The compound also shows promise in antibacterial and antifungal applications. The structural features of the sulfonamide moiety contribute to its ability to inhibit bacterial growth.
Research Findings
-
Broad-Spectrum Activity:
- Research has demonstrated that Mannich bases derived from chromenones possess antibacterial and antifungal properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting a broad-spectrum antimicrobial potential .
- Synergistic Effects:
Other Therapeutic Potentials
In addition to its anticancer and antimicrobial properties, this compound may have applications in treating other conditions:
- Anti-inflammatory Effects:
- Antioxidant Activity:
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound is known to inhibit the denaturation of proteins, which is a key factor in its anti-inflammatory activity . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, molecular weight, and bioactivity profiles.
Key Observations
Substituent Effects on Bioactivity: The 6-chloro-4-methylcoumarin core in the target compound contrasts with 7-methyl-4-phenyl () and 7-amino-4-methyl () derivatives. The p-toluenesulfonyl-β-alaninate moiety introduces a bulky, electron-withdrawing group, which may improve metabolic stability compared to simpler acetamide or methanesulfonamide derivatives (e.g., ) .
Anti-Inflammatory Activity :
- The acetamide derivative (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () demonstrated 2.5-fold higher in vitro anti-inflammatory activity than ibuprofen , attributed to the chloro-phenylacetyl group’s synergistic effects with the coumarin core . The target compound’s sulfonamide-β-alaninate group may further modulate activity via enhanced hydrogen bonding or protease resistance.
Synthetic and Analytical Methods: Structural characterization of similar compounds relies on ¹H/¹³C NMR, UV-Vis spectroscopy, and mass spectrometry ().
Biological Activity
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 531.0 g/mol. The structure features a chromen-2-one core, characterized by a benzene ring fused to a pyrone ring, along with various functional groups that contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C29H23ClN2O6 |
| Molecular Weight | 531.0 g/mol |
| IUPAC Name | (6-chloro-4-methyl-2-oxo-2H-chromen-7-yl) N-[(4-methylphenyl)sulfonyl]-beta-alaninate |
| SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C@HNC(=O)OCC5=CC=CC=C5 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- A375 (human melanoma cell line) : The compound showed an IC50 value of approximately 5.7 µM, indicating potent activity against melanoma cells.
- A549 (human lung adenocarcinoma epithelial cell line) : It displayed selective cytotoxicity with an IC50 value of less than 10 µM, suggesting its potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound can inhibit the proliferation of endothelial cells stimulated by VEGF and bFGF, with IC50 values ranging from 1.4 to 6.2 µM.
- Induction of Apoptosis : It may induce apoptosis in cancer cells through the activation of intrinsic pathways, which has been observed in various preclinical models.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activities:
| Microorganism | Activity Description |
|---|---|
| Staphylococcus aureus | Exhibited significant inhibition at low concentrations. |
| Escherichia coli | Displayed moderate antibacterial activity. |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various chromen derivatives, including our compound, on several cancer cell lines. The results indicated that the compound had a higher cytotoxic effect compared to standard chemotherapy agents.
Study 2: Antimicrobial Efficacy
In vitro assays were conducted to assess the antimicrobial efficacy against common pathogens. The results highlighted that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate?
- Methodology : The compound can be synthesized via a multi-step process. First, synthesize the coumarin core (6-chloro-4-methyl-2-oxo-2H-chromen-7-ol) using Pechmann condensation under acidic conditions. Next, introduce the sulfonamide group by reacting the hydroxyl group with N-[(4-methylphenyl)sulfonyl]-beta-alanine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates and the final product .
- Key Data : Molecular formula: C₂₃H₂₄ClNO₆S; Molar mass: 477.96 g/mol .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The coumarin carbonyl (C=O) appears at ~160–165 ppm in ¹³C NMR. The sulfonamide group (SO₂NH) shows distinct proton signals at ~7.5–8.5 ppm (aromatic protons) and ~3.0–4.0 ppm (beta-alaninate methylene) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 478.95) .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX or WinGX software provides structural confirmation, including bond angles and torsion parameters .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Methodology : Cross-validate using computational tools. For example, compare experimental NMR shifts with DFT (density functional theory)-predicted shifts (Gaussian or ORCA software). If XRD data conflicts with NMR (e.g., unexpected tautomerism), refine the structural model using SHELXL for anisotropic displacement parameters .
Q. What computational strategies are effective for modeling interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases or proteases). Parameterize the sulfonamide group for partial charges.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bonding networks .
Q. How can green chemistry principles be applied to its synthesis?
- Methodology : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or eutectic solvents (e.g., choline chloride/urea mixtures). Use microwave-assisted synthesis to reduce reaction time and energy consumption .
Q. What advanced crystallographic methods address twinning or disorder in XRD analysis?
- Methodology : For twinned crystals, employ SHELXL’s TWIN/BASF commands. For disorder, refine occupancies using PART instructions. Validate with R1/wR2 residuals (<5%) and check Hirshfeld surfaces for packing defects .
Q. How to design in vitro bioactivity studies targeting inflammation or cancer?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
